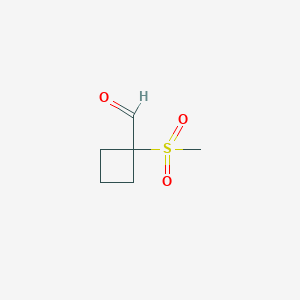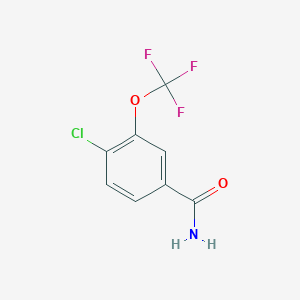
4-Chloro-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(trifluoromethoxy)benzamide (4-C-3-TFMB) is a synthetic compound that has a wide range of applications in the scientific research community. It is a versatile chemical reagent that can be used in a variety of organic synthesis reactions, as well as in the study of biochemical and physiological processes. 4-C-3-TFMB is a powerful tool for studying enzyme activity and receptor-ligand interactions, and is also used in the development of new drugs and therapies.
Applications De Recherche Scientifique
- Application : 4-Chloro-3-(trifluoromethoxy)benzamide is a component of the drug Sorafenib . Sorafenib is an FDA-approved drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Results or Outcomes : Sorafenib has been shown to be effective in the treatment of advanced hepatocellular carcinoma .
- Application : 4-Chloro-3-(trifluoromethoxy)benzamide is used in the synthesis of (E)-3-(4″-chlorophenyl)-1-[4′-(trifluoromethoxy)phenyl]prop-2-en-1-one .
- Method of Application : The compound was synthesized with a yield of 84% . The reaction was monitored using FT-IR and NMR spectroscopy .
- Results or Outcomes : The final product was obtained with a melting point of 75 °C .
Pharmaceuticals
Organic Chemistry
- Application : 4-Chloro-3-(trifluoromethoxy)benzamide is used in the synthesis of various drugs . For instance, it is a component of the drug Sorafenib , which is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Method of Application : The specific methods of application or experimental procedures are proprietary to the manufacturer of the drug. However, the drug is typically administered orally .
- Results or Outcomes : Sorafenib has been shown to be effective in the treatment of advanced hepatocellular carcinoma .
- Application : 4-Chloro-3-(trifluoromethoxy)benzamide is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of more complex molecules .
- Method of Application : The specific methods of application or experimental procedures depend on the specific synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses vary widely depending on the specific compounds being synthesized .
Drug Synthesis
Organic Synthesis
- Application : 4-Chloro-3-(trifluoromethoxy)benzamide is used in the research and development of new pharmaceuticals . It is a component of several FDA-approved drugs .
- Method of Application : The specific methods of application or experimental procedures depend on the specific drug being developed .
- Results or Outcomes : The outcomes of these research efforts vary widely depending on the specific drugs being developed .
- Application : 4-Chloro-3-(trifluoromethoxy)benzamide is used in organofluorine chemistry . Organofluorine compounds are important in various fields, including medicines, electronics, agrochemicals, and catalysis .
- Method of Application : The specific methods of application or experimental procedures depend on the specific synthesis being performed .
- Results or Outcomes : The outcomes of these syntheses vary widely depending on the specific compounds being synthesized .
Pharmaceutical Research
Organofluorine Chemistry
Propriétés
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOZOZSDXUHJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)
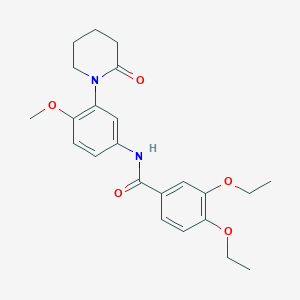
![2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)

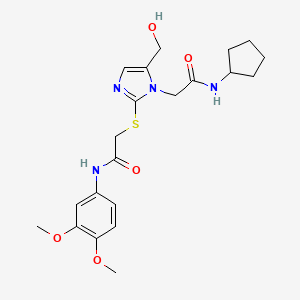

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)
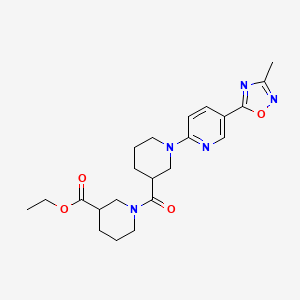
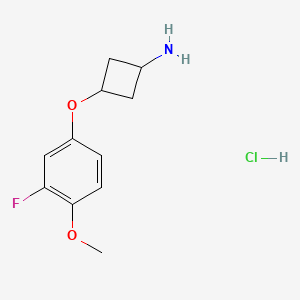
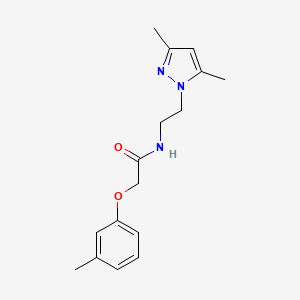
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)
![5-methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2588947.png)
